[4-(2-Hydroxy-ethylsulfanyl)-cyclohexyl]-carbamic acid benzyl ester
Description
[4-(2-Hydroxy-ethylsulfanyl)-cyclohexyl]-carbamic acid benzyl ester is a cyclohexane-based carbamate derivative featuring a benzyl ester and a hydroxyethylsulfanyl substituent. This compound serves as an intermediate in organic synthesis, particularly in pharmaceutical and peptide chemistry. Its structure combines a carbamate-protected cyclohexylamine with a sulfur-containing side chain, which influences its reactivity and stability. Notably, commercial availability issues are reported, as it is listed as a discontinued product by suppliers like CymitQuimica .
Properties
IUPAC Name |
benzyl N-[4-(2-hydroxyethylsulfanyl)cyclohexyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3S/c18-10-11-21-15-8-6-14(7-9-15)17-16(19)20-12-13-4-2-1-3-5-13/h1-5,14-15,18H,6-12H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXGQTALMCUYELV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)OCC2=CC=CC=C2)SCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001145536 | |
| Record name | Carbamic acid, N-[4-[(2-hydroxyethyl)thio]cyclohexyl]-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001145536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353976-55-2 | |
| Record name | Carbamic acid, N-[4-[(2-hydroxyethyl)thio]cyclohexyl]-, phenylmethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353976-55-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[4-[(2-hydroxyethyl)thio]cyclohexyl]-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001145536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2-Hydroxy-ethylsulfanyl)-cyclohexyl]-carbamic acid benzyl ester typically involves multi-step organic reactions. One common approach is to start with cyclohexanol, which undergoes substitution reactions to introduce the hydroxy-ethylsulfanyl group. This is followed by the formation of the carbamic acid benzyl ester through a reaction with benzyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
[4-(2-Hydroxy-ethylsulfanyl)-cyclohexyl]-carbamic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxy-ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The benzyl ester can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
[4-(2-Hydroxy-ethylsulfanyl)-cyclohexyl]-carbamic acid benzyl ester has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may focus on its potential as a drug candidate or a pharmacological tool.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of [4-(2-Hydroxy-ethylsulfanyl)-cyclohexyl]-carbamic acid benzyl ester involves its interaction with specific molecular targets. The hydroxy-ethylsulfanyl group may interact with enzymes or receptors, modulating their activity. The benzyl ester moiety can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Functional Group Impact
Table 1: Key Structural Differences and Functional Groups
Key Observations :
- Oxazolidinone Derivatives (e.g., compound 7d in ): The oxazolidinone ring enhances enantioselectivity in asymmetric synthesis, as evidenced by HPLC data showing >90% ee . This contrasts with the target compound, which lacks such stereochemical control elements.
- Chloroacetyl Derivatives : The chloroacetyl group in compounds like those in and increases electrophilicity, making them suitable for nucleophilic substitution reactions (e.g., in drug conjugate synthesis) .
- Amino vs.
Table 2: Stability of Benzyl vs. Cyclohexyl Esters
Key Observations :
- The benzyl ester in the target compound is prone to aspartimide formation under acidic (HF) or basic (DIEA) conditions, limiting its utility in peptide synthesis. Substitution with a cyclohexyl ester, as shown in , reduces aspartimide formation by ~170-fold .
- The hydroxyethylsulfanyl group may further influence stability. Thioethers are generally more oxidation-sensitive than ethers, requiring inert atmospheres during synthesis.
Biological Activity
[4-(2-Hydroxy-ethylsulfanyl)-cyclohexyl]-carbamic acid benzyl ester, identified by CAS number 1353976-55-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Synthesis
The compound features a cyclohexyl ring with a hydroxy-ethylsulfanyl group and a carbamic acid benzyl ester moiety. The synthesis typically involves multi-step organic reactions starting from cyclohexanol, followed by the introduction of the hydroxy-ethylsulfanyl group and the formation of the carbamic acid benzyl ester through reaction with benzyl chloroformate under basic conditions.
Synthetic Route Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Substitution | Cyclohexanol |
| 2 | Esterification | Benzyl chloroformate |
| 3 | Purification | Column chromatography |
The biological activity of this compound is thought to arise from its ability to interact with specific molecular targets. The hydroxy-ethylsulfanyl group may modulate enzyme activity, while the benzyl ester enhances lipophilicity, improving cell membrane permeability and bioavailability.
Potential Therapeutic Applications
Research indicates that this compound may exhibit various biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest potential efficacy against certain bacterial strains.
- Anticancer Activity : Investigations into its ability to inhibit cancer cell proliferation are ongoing, particularly regarding its interaction with glutathione transferases which are implicated in drug resistance .
Case Studies and Research Findings
- Anticancer Studies : A study highlighted the interaction of similar carbamate compounds with human glutathione transferase A1-1 (hGSTA1-1), suggesting that modifications in structure could enhance anticancer activity by overcoming drug resistance mechanisms .
- Enzyme Inhibition : Research on related carbamates has demonstrated their role as inhibitors for fatty acid amide hydrolase (FAAH), which is crucial in pain modulation and inflammation control. This suggests that this compound may also have analgesic properties .
Similar Compounds Overview
| Compound Name | Biological Activity | Structural Features |
|---|---|---|
| 4-Hydroxy-2-quinolones | Antimicrobial | Hydroxy group, quinolone structure |
| Spirocyclic oxindoles | Anticancer | Complex cyclic structure |
| Coumarin derivatives | Antioxidant | Aromatic ring system |
Unique Features
The unique combination of functional groups in this compound offers distinct chemical reactivity and potential biological activity compared to similar compounds. This uniqueness positions it as a valuable candidate for further pharmacological exploration.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
